molecular formula C8H9ClO B075102 4-Chloro-2,3-dimethylphenol CAS No. 1321-23-9

4-Chloro-2,3-dimethylphenol

Cat. No. B075102
CAS RN: 1321-23-9
M. Wt: 156.61 g/mol
InChI Key: CFCVHJRJEWDVOG-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylphenol, also known as 4-Chloro-3,5-dimethylphenol or 4-Chloro-2,3-xylenol, is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine . It is used in hospitals and households for disinfection and sanitation . It is also used in wound-cleansing applications and household antiseptics such as Dettol liquid, cream, and ointments .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-dimethylphenol is C8H9ClO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

There are several studies on the degradation of 4-Chloro-2,3-dimethylphenol . These studies discuss the kinetics, mechanism, and toxicity evolution of the degradation process .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2,3-dimethylphenol is 156.61 g/mol . Other computed properties include XLogP3 2.2, Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 1, Rotatable Bond Count 0, Exact Mass 156.0341926 g/mol, Monoisotopic Mass 156.0341926 g/mol, Topological Polar Surface Area 20.2 Ų, Heavy Atom Count 10, and Formal Charge 0 .

Scientific Research Applications

  • Degradation and Environmental Impact :

    • Li et al. (2020) investigated the degradation of PCMX in water using UV and UV/persulfate processes. They established a kinetic model for this process, identifying the potential reactive sites and main degradation pathways, and assessed the toxicity of byproducts using the QSAR method (Li et al., 2020).
    • O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of PCMX under methanogenic conditions, finding it resistant to biodegradation and toxic at various concentrations (O'Connor & Young, 1989).
    • Goskonda, Catallo, and Junk (2002) explored the sonochemical degradation of PCMX in aqueous solutions, highlighting the efficiency of ultrasound in mineralization with little organic byproduct formation (Goskonda et al., 2002).
  • Pharmacology and Antibacterial Properties :

    • Zaooli et al. (2019) synthesized derivatives of PCMX using Suzuki reaction and tested their antibacterial properties against various bacteria (Zaooli et al., 2019).
    • Gatti et al. (1997) developed a method for determining PCMX in pharmaceutical formulations using HPLC-fluorescence (Gatti et al., 1997).
  • Chemical Synthesis and Applications :

    • Xu and Wang (2013) studied the degradation of PCMX using a heterogeneous Fenton-like reaction with nanoscale zero-valent iron catalysts, proposing a degradation pathway (Xu & Wang, 2013).
    • Kim et al. (2018) investigated catalyst systems for polymerizing 2,6-dimethylphenol, emphasizing the role of ligands and copper(I) chloride in the polymerization process (Kim et al., 2018).

Safety And Hazards

4-Chloro-2,3-dimethylphenol should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin and eyes should be avoided,

properties

IUPAC Name

4-chloro-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVHJRJEWDVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075092
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dimethylphenol

CAS RN

1321-23-9, 1570-76-9
Record name Chloroxylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,3-dimethylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,3-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Ravanel, G Taillandier, M Tissut… - … and environmental safety, 1985 - Elsevier
Twenty-three chlorinated monophenols were investigated for their uncoupling and inhibitory properties on plant mitochondria. All the studied compounds had uncoupling properties but …
Number of citations: 29 www.sciencedirect.com
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
A series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position was prepared and evaluated for 5-HT 3 partial agonist activity on isolated guinea pig ileum. …
Number of citations: 170 pubs.acs.org
JL Benoit-Guyod, C Andre, G Taillandier… - Ecotoxicology and …, 1984 - Elsevier
The 24-h toxicity of 20 substituted chlorophenols upon Lebistes reticulatus has been determined. The biological results have been tentatively connected with several of the following six …
Number of citations: 44 www.sciencedirect.com
PH Nelson, SF Carr, BH Devens… - Journal of medicinal …, 1996 - ACS Publications
Structure−activity relationships in the region of the phthalide ring of the inosine monophosphate dehydrogenase inhibitor mycophenolic acid have been explored. Replacement of the …
Number of citations: 66 pubs.acs.org
UM Weigel, R Herges - Journal of chemical information and …, 1992 - ACS Publications
Several neural networks of back-propagation type were trained to recognizeand to identify the substitution patterns of differently substituted aromatic compounds by pattern analysis of …
Number of citations: 75 pubs.acs.org
G Cholewinski, M Malachowska-Ugarte… - Current medicinal …, 2010 - ingentaconnect.com
Mycophenolic acid (MPA) is a basis for the immunosuppressive drugs used in clinic against rejection in solid organs transplantations. Since its physiological activity is very promising, …
Number of citations: 28 www.ingentaconnect.com
RC Kerber, A Porter - Journal of the American Chemical Society, 1969 - ACS Publications
The nmr and electronic spectra of salts of I-nitroindene and 9-nitrofluorene show significant changes between hydroxylic and nonhydroxylic solvents. These changes demonstrate that …
Number of citations: 32 pubs.acs.org
HJM Verhaar, E Urrestarazu Ramos… - Journal of …, 1996 - Wiley Online Library
A large part of the xenobiotics that are encountered as aquatic pollutants can be regarded as belonging to the so‐called class 1 or baseline toxicity compounds. It is generally accepted …
B Bossenbroek, DC Sanders, HM Curry… - Journal of the …, 1969 - ACS Publications
Theperz-diacetylenes, l, 8-bis (phenylethynyl) naphthalene (I) and l, 8-bis (l-alkynyl) naphthalenes (Ila-c), have been prepared from í, 8-diiodonaphthalene (III) and appropriate cuprous …
Number of citations: 76 pubs.acs.org
D Lucy - 2019 - ora.ox.ac.uk
GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids and is highly expressed in macrophages, suggesting a role for dietary fatty acids in the regulation of …
Number of citations: 2 ora.ox.ac.uk

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